

Spectroscopic Profile of 1-Octadecenylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-octadecenylsuccinic acid**, a molecule of interest in various industrial and research applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the typical experimental protocols used to obtain such data, offering a foundational resource for researchers in the field.

Spectroscopic Data Summary

The spectroscopic data for **1-octadecenylsuccinic acid** are summarized below. These data are essential for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the expected ¹H and ¹³C NMR chemical shifts for **1-octadecenylsuccinic acid**.

Table 1: ¹H NMR Spectroscopic Data for **1-Octadecenylsuccinic Acid**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.5 - 12.5	br s	2H	-COOH
~5.3 - 5.5	m	2H	-CH=CH-
~2.8 - 3.0	m	1H	-CH(COOH)-
~2.4 - 2.6	m	2H	-CH2-COOH
~1.9 - 2.1	m	2H	-CH ₂ -CH=
~1.2 - 1.4	m	~26H	-(CH2)n-
~0.8 - 0.9	t	3H	-СН3

Solvent: Polysol. Data is representative and based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for **1-Octadecenylsuccinic Acid**[1][2]

Chemical Shift (δ) ppm	Assignment
~175 - 180	-СООН
~128 - 132	-CH=CH-
~45 - 50	-CH(COOH)-
~30 - 35	-CH ₂ -
~22 - 25	-CH ₂ -
~14	-CH₃

Data is representative and based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **1-octadecenylsuccinic acid**.[1]

Table 3: IR Spectroscopic Data for 1-Octadecenylsuccinic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500 - 3300	Broad	O-H stretch (carboxylic acid)
~2920, ~2850	Strong	C-H stretch (alkane)
~1700	Strong	C=O stretch (carboxylic acid)
~1640	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~910	Medium	=C-H bend (alkene)

Sample Preparation: Film (cast from CHCl₃).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 1-Octadecenylsuccinic Acid

m/z	Relative Intensity (%)	Assignment
368.3	~5	[M] ⁺ (Molecular Ion)
350.3	~10	[M - H ₂ O] ⁺
253.2	~15	[M - C ₄ H ₅ O ₄] ⁺
55	100	C ₄ H ₇ ⁺ (base peak)
41	~80	C₃H₅+
43	~60	C ₃ H ₇ +

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[3] The exact mass is reported as 368.29266 g/mol .[1]

Experimental Protocols

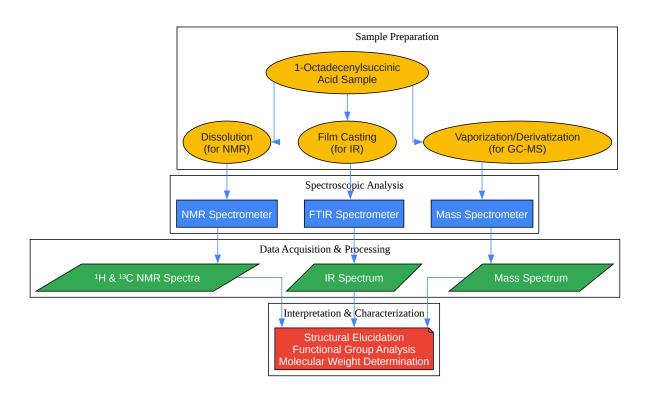
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample like **1-octadecenylsuccinic acid**, the spectrum can be recorded by casting a thin film of the sample onto a salt plate (e.g., NaCl or KBr) from a volatile solvent like chloroform (CHCl₃).[1] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).


Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS).[3] For GC-MS analysis, the sample is first vaporized and then separated on a capillary column before being introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Octadecenylsuccinic acid | C22H40O4 | CID 5362718 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Octadecenylsuccinic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15075616#spectroscopic-data-of-1octadecenylsuccinic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com